

# "4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde"

## CAS number

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Compound of Interest	
Compound Name:	4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Cat. No.:	B071107
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## Introduction: The Significance of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.<sup>[4]</sup> Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.<sup>[5][6][7][8]</sup>

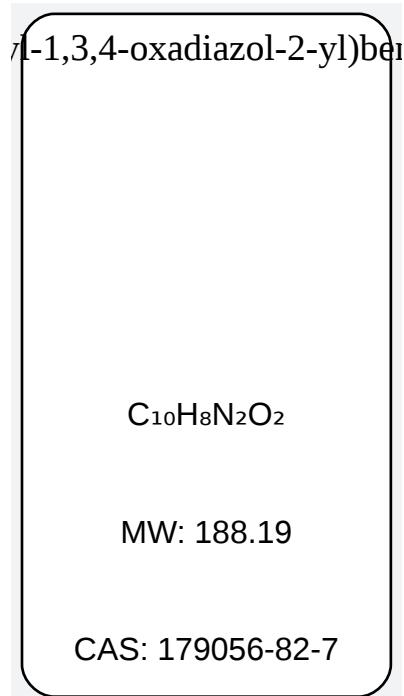
**4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** emerges as a particularly valuable derivative. It strategically combines the bioactive 1,3,4-oxadiazole core with a synthetically versatile benzaldehyde group. This aldehyde functionality serves as a chemical handle for facile derivatization, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization. This guide elucidates the technical details necessary to synthesize, characterize, and strategically utilize this potent chemical intermediate.

## Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are foundational to its application. The key identifiers and physicochemical characteristics of **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** are summarized below.

Table 1: Core Properties and Identifiers

Property	Value	Source
CAS Number	179056-82-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	188.19 g/mol	<a href="#">[1]</a>
IUPAC Name	4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
LogP	0.815	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a>
Canonical SMILES	CC1=NN=C(C2=CC=C(C=O)C=C2)O1	<a href="#">[1]</a>
InChI Key	MPECIJQJPPLBGV-UHFFFAOYSA-N	<a href="#">[1]</a>



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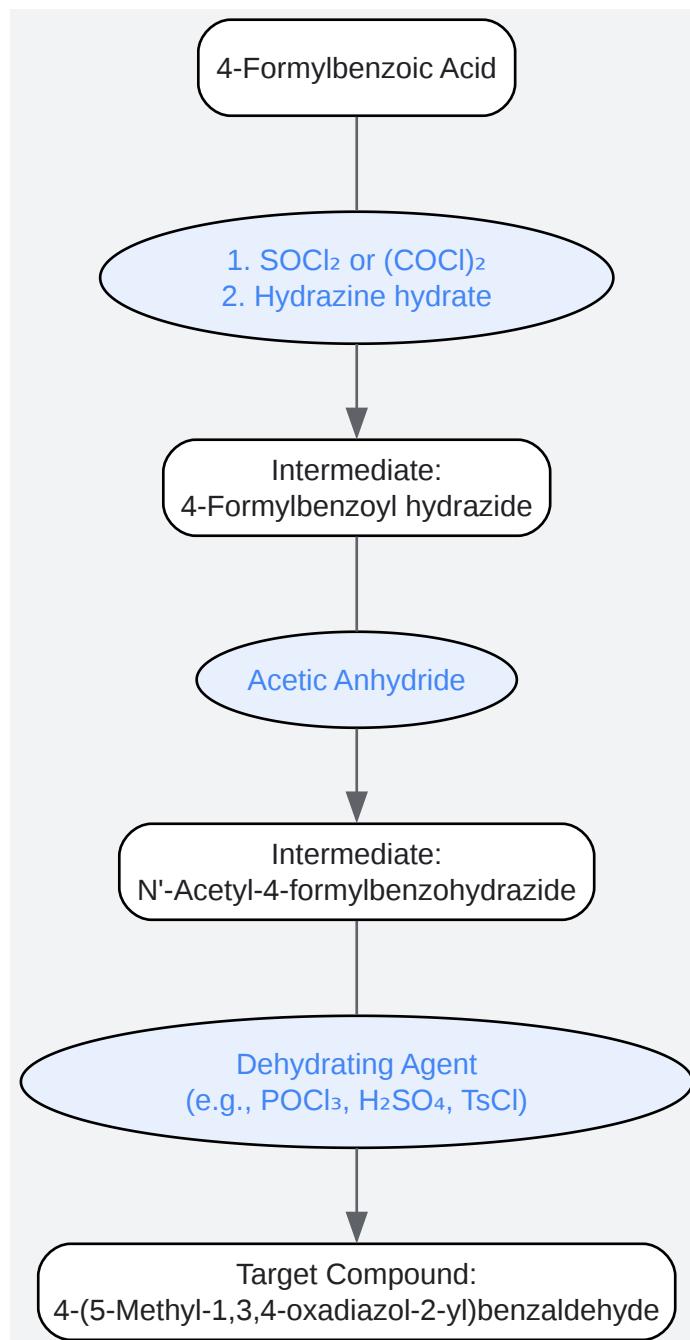
Caption: Core identification data for the title compound.

## Synthesis and Mechanistic Rationale

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclodehydration of 1,2-diacylhydrazine precursors or the reaction of an acylhydrazide with a suitable one-carbon source.

## Synthetic Strategy and Workflow

A robust and commonly employed method for synthesizing **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** involves a two-step process starting from 4-formylbenzoic acid. The workflow is logical: first, create the necessary acylhydrazide intermediate, and second, perform the ring-closing cyclization to form the oxadiazole ring.



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Caption: High-level workflow for the synthesis of the target compound.

## Detailed Experimental Protocol: Synthesis

This protocol describes a common method for laboratory-scale synthesis.

### Step 1: Synthesis of 4-Formylbenzoyl hydrazide

- To a stirred solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude 4-formylbenzoyl chloride.
- Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) solution of hydrazine hydrate (2-3 equivalents).
- Stir the reaction mixture for 4-6 hours. The resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to yield 4-formylbenzoyl hydrazide.

**Causality:** The conversion to an acid chloride is necessary to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic hydrazine. Excess hydrazine ensures complete reaction and minimizes the formation of di-acylated byproducts.

### Step 2: Synthesis of **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde**

- Suspend the 4-formylbenzoyl hydrazide (1 equivalent) from Step 1 in an excess of acetic anhydride (5-10 equivalents).
- Heat the mixture under reflux for 3-5 hours. The acetic anhydride serves as both the acetylating agent and the dehydrating medium for the subsequent cyclization.
- Alternatively, the hydrazide can be acylated with acetyl chloride to form N'-acetyl-4-formylbenzohydrazide, which is then isolated. This intermediate is subsequently heated with a strong dehydrating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) or concentrated sulfuric acid.
- After the reaction is complete (monitored by TLC), cool the mixture and pour it carefully onto crushed ice.
- The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acid, and then with a sodium bicarbonate solution.

- The crude product is then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Trustworthiness: This self-validating protocol relies on the robust and high-yielding nature of oxadiazole formation via cyclodehydration. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (<sup>1</sup>H NMR, <sup>13</sup>C NMR, and MS).

## Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for building more complex molecules with therapeutic potential.

### The Aldehyde: A Gateway to Molecular Diversity

The benzaldehyde group is a cornerstone of synthetic chemistry, enabling a variety of transformations to create diverse molecular libraries.

- Schiff Base Formation: Reacting the aldehyde with primary amines yields imines (Schiff bases), which can be further reduced to stable secondary amines. This is a primary method for linking the oxadiazole core to other pharmacophores.
- Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like structures.
- Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride) to directly form a secondary or tertiary amine.
- Knoevenagel Condensation: Reaction with active methylene compounds to introduce further complexity.

### The 1,3,4-Oxadiazole Core and Bioactivity

Derivatives of 1,3,4-oxadiazole are explored for a wide range of therapeutic targets. A recent study on a structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, identified it as a selective inhibitor of carbonic anhydrase II, a key target for treating glaucoma.<sup>[9][10][11]</sup> The study involved identifying its metabolites, which included hydroxylated forms of the core structure, demonstrating the scaffold's engagement in biological

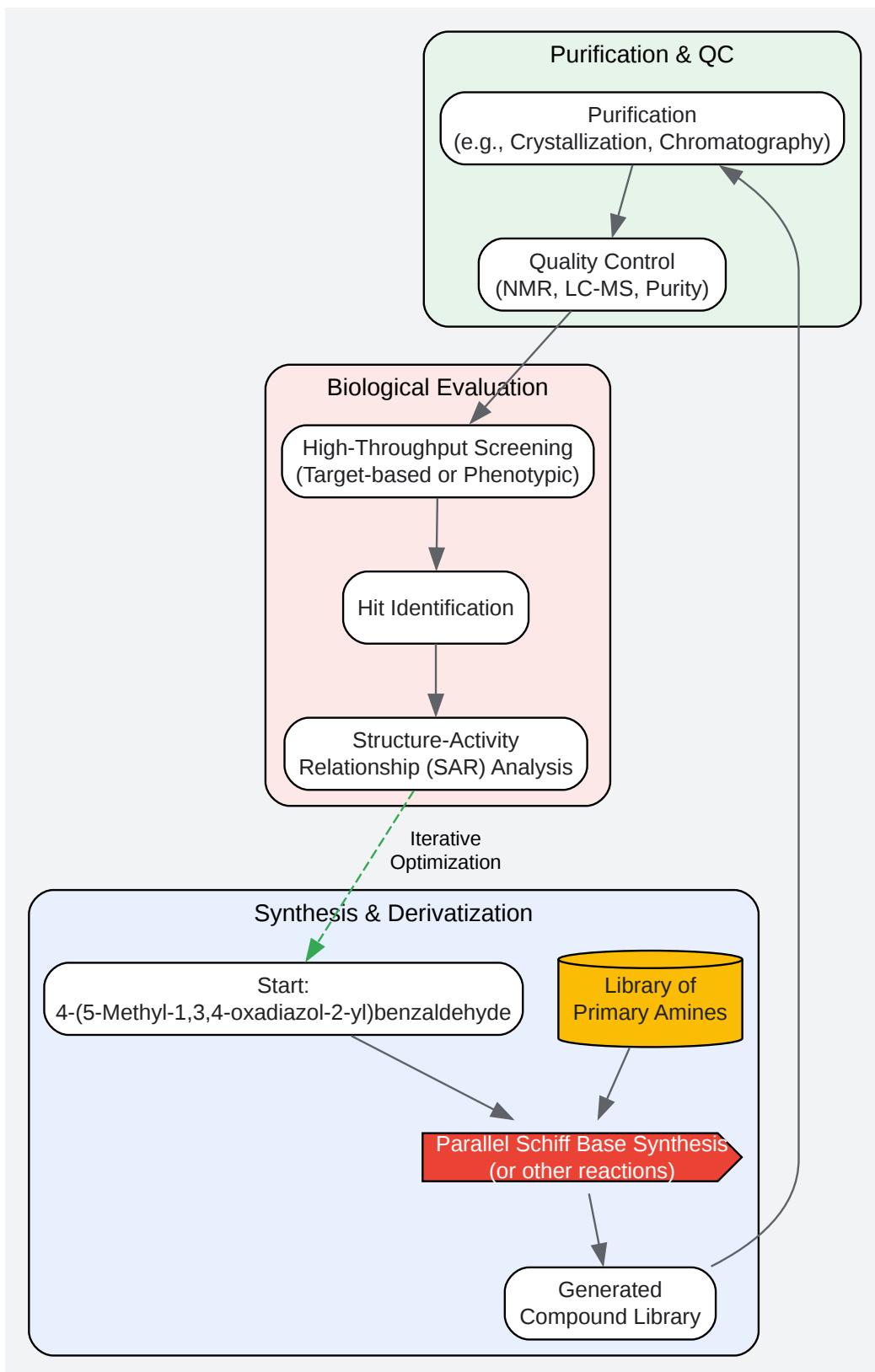
systems.[9][10][11] This highlights the potential for derivatives of **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** to be developed into potent enzyme inhibitors.

## Experimental Workflow: From Building Block to Bio-Screening

The true value of this compound is realized in a structured drug discovery workflow. The following protocol and diagram illustrate a typical process for generating and screening a small library of derivatives.

### Protocol: Synthesis of a Schiff Base Derivative

- Dissolve **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** (1 equivalent) in absolute ethanol.
- Add a primary amine of interest (e.g., 4-aminophenol) (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture in an ice bath. The resulting crystalline Schiff base product is collected by filtration.
- Wash the solid with cold ethanol and dry under vacuum.
- Characterize the product via NMR and Mass Spectrometry to confirm its structure and purity before submitting for biological screening.



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Caption: A typical drug discovery workflow utilizing the title compound.

## Conclusion

**4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** is a chemical intermediate of considerable strategic importance. Its structure marries a biologically relevant 1,3,4-oxadiazole nucleus with a highly versatile synthetic handle, the aldehyde group. This combination provides a powerful platform for the synthesis of novel, diverse, and potentially bioactive molecules. The robust and well-understood chemistry for its synthesis and derivatization makes it an accessible and valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the efficient exploration of chemical space in the quest for new therapeutic agents.

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